4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone

Analytical Chemistry Medicinal Chemistry Synthetic Chemistry

This risperidone key intermediate features a strategic N-acetyl protecting group enabling orthogonal deprotection. Unlike generic piperidinyl ketones, its specific 2-hydroxy-4-methoxybenzoyl substitution ensures predictable reactivity and high yields in benzisoxazole antipsychotic synthesis. Indiscriminate substitution with other piperidinyl ketones jeopardizes synthetic outcomes—changing the protecting group or altering ring substitution impairs reactivity and purification. Supplied as off-white solid at 98% purity; also validated as HPLC/LC-MS reference standard for impurity quantification.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 64671-18-7
Cat. No. B131768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone
CAS64671-18-7
Synonyms1-Acetyl-4-(2-hydroxy-4-methoxybenzoyl)piperidine;  1-[4-(2-Hydroxy-4-methoxybenzoyl)-1-piperidinyl]ethanone
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)OC)O
InChIInChI=1S/C15H19NO4/c1-10(17)16-7-5-11(6-8-16)15(19)13-4-3-12(20-2)9-14(13)18/h3-4,9,11,18H,5-8H2,1-2H3
InChIKeyYIELGQWFNQRQGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone (64671-18-7): A Specialized Intermediate for Risperidone Derivative Synthesis


4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone, also known as 1-acetyl-4-(2-hydroxy-4-methoxybenzoyl)piperidine, is a synthetic organic compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is characterized as an off-white solid and serves as a key intermediate in the preparation of risperidone derivatives . This compound features a piperidine ring with an N-acetyl group and a benzoyl group substituted with a hydroxy and methoxy moiety, which are critical for its synthetic utility.

Why Generic Substitution of 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone (64671-18-7) Carries Procurement Risk


Indiscriminate substitution of 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone with other piperidinyl ketones can jeopardize synthetic outcomes. The compound's specific combination of an N-acetyl protecting group and a 2-hydroxy-4-methoxybenzoyl moiety is tailored for downstream synthetic routes, such as those leading to risperidone derivatives . Changing the protecting group (e.g., to a benzyloxycarbonyl group) or altering the substitution pattern on the benzoyl ring can significantly impact reactivity, purification requirements, and compatibility with subsequent reaction steps . Differences in purity profiles among suppliers and analogs further compound this risk, making precise chemical identity and quality non-negotiable for reliable research and production.

Quantitative Evidence for 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone (64671-18-7): Differentiators from Analogs


Procurement Advantage: Higher Assured Purity vs. a Common Analog

The target compound is commercially available at a specified purity of 98%, providing a higher grade of material for sensitive applications. This is in direct contrast to a closely related analog, 2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone (CAS 84162-91-4), which is often supplied at a minimum purity of 95% . This 3-percentage-point difference in purity can be critical for minimizing side reactions or facilitating crystallization steps in multi-step syntheses.

Analytical Chemistry Medicinal Chemistry Synthetic Chemistry

Strategic Advantage: Acetyl vs. Benzyloxycarbonyl Protecting Group in Synthesis

The N-acetyl group in the target compound offers a distinct synthetic advantage over the N-benzyloxycarbonyl (Cbz) group found in a key analog. The acetyl group can be removed under basic or acidic conditions that are often orthogonal to other protecting groups, whereas the Cbz group typically requires hydrogenolysis [1]. This functional difference allows for a more flexible and potentially higher-yielding synthetic sequence when constructing complex molecules like risperidone derivatives . This is a class-level inference based on well-established protecting group chemistry.

Organic Synthesis Process Chemistry Protecting Group Strategy

Physical State: Crystalline Solid vs. Brown Oil for Improved Handling

The target compound, 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone, is supplied as an off-white solid [1]. This is a direct contrast to a closely related analog, 2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone, which is described as a brown oil . Solid compounds are generally easier to handle, weigh, and store, reducing the risk of spillage and contamination and simplifying laboratory operations.

Material Handling Logistics Formulation

Optimal Use Cases for 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone (64671-18-7)


Synthesis of High-Purity Risperidone Derivatives and Analogs

This compound is ideally suited as a building block in the synthesis of risperidone derivatives, where the combination of its 98% purity and specific N-acetyl protecting group is essential for achieving high yields and minimizing impurities in the final product. Researchers focused on developing new antipsychotic agents within the benzisoxazole class can leverage this intermediate to streamline their synthetic routes.

Use as an Analytical Reference Standard for Method Development

The 98% purity grade and well-defined physical properties (off-white solid) [1] make this compound an excellent candidate for use as an analytical reference standard. It can be used to develop and validate HPLC, LC-MS, or GC-MS methods for quantifying related impurities or intermediates in pharmaceutical manufacturing processes, particularly for risperidone and its analogs.

Strategic Intermediate in Multi-Step Organic Synthesis

In complex organic syntheses requiring orthogonal protecting groups, the N-acetyl moiety of this compound provides a strategic advantage over other common protecting groups like N-benzyloxycarbonyl (Cbz) [2]. Its use allows chemists to design more efficient reaction sequences by enabling selective deprotection steps, which is a critical factor in process chemistry and medicinal chemistry research.

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